Product packaging for Benzo[b][1,7]naphthyridine(Cat. No.:CAS No. 260-95-7)

Benzo[b][1,7]naphthyridine

Cat. No.: B11910182
CAS No.: 260-95-7
M. Wt: 180.20 g/mol
InChI Key: LWDXILFPCHCUNV-UHFFFAOYSA-N
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Description

Benzo[b][1,7]naphthyridine (CAS 260-95-7) is a tricyclic, nitrogen-containing heterocyclic compound with the molecular formula C12H8N2 and a molecular weight of 180.21 g/mol . This structure serves as a privileged scaffold in medicinal chemistry and drug discovery. Recent research highlights its significant value as a key intermediate in the synthesis of complex polyheterocyclic systems and novel chemical entities for investigating new biological activities . The compound's fused aromatic system makes it a promising ligand, with studies demonstrating its use in the synthesis of complexes with lanthanides such as europium and lanthanum, which are relevant for applications like the extractive separation of actinides and lanthanides . Furthermore, structurally related naphthyridine isomers are extensively investigated for their antimicrobial properties, particularly as DNA gyrase inhibitors, underscoring the pharmacological potential of this class of compounds . Synthetically, this compound derivatives can be efficiently constructed using modern methods such as regio- and chemoselective silver-catalyzed one-pot synthesis, which allows for excellent selectivity, high yields, and broad functional group tolerance . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B11910182 Benzo[b][1,7]naphthyridine CAS No. 260-95-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

260-95-7

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

benzo[b][1,7]naphthyridine

InChI

InChI=1S/C12H8N2/c1-2-4-11-9(3-1)7-10-5-6-13-8-12(10)14-11/h1-8H

InChI Key

LWDXILFPCHCUNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CN=CC3=N2

Origin of Product

United States

Synthetic Strategies for Benzo B 1 2 Naphthyridine Scaffolds

Classical Synthetic Approaches to Benzo[f]benchchem.comresearchgate.netnaphthyridines

Traditional methods for constructing the benzo[f] researchgate.netnaphthyridine skeleton often rely on established, name-brand reactions that build the fused ring system through intramolecular cyclization or stepwise assembly.

A typical and well-established methodology for synthesizing benzo[f] researchgate.netnaphthyridines involves the Skraup-type intramolecular cyclization. mdpi.comresearchgate.net This reaction generally utilizes corresponding 2-aminoazines as precursors, which are reacted with glycerol (B35011) in a sulfuric acid medium to facilitate the cyclization and formation of the naphthyridine core. mdpi.comresearchgate.net Modified Skraup methods are also employed for other isomers, such as the synthesis of 4-methylbenzo[c] ontosight.ainaphthyridine through a Michael addition of 4-aminoisoquinoline (B122460) with methyl vinyl ketone in the presence of an oxidizing agent and sulfuric acid. mdpi.com While historically significant, these syntheses can require harsh conditions.

Skraup-Type Intramolecular Cyclization Pathways

Modern and Cascade Reaction Methodologies for Benzo[f]benchchem.comresearchgate.netnaphthyridines

Contemporary synthetic chemistry has moved towards more efficient and atom-economical processes, such as cascade reactions, which combine multiple transformations in a single pot. These methods are particularly effective for generating libraries of complex molecules from simple starting materials.

A powerful modern strategy for constructing polysubstituted 5-aryl-benzo[f] researchgate.netnaphthyridines is a one-pot cascade process initiated by a Ugi three-component reaction (Ugi-3CR). mdpi.comnih.gov This sequence involves the reaction of tri-functional dienophile-containing ester-anilines, various substituted benzaldehydes, and a chain-ring tautomerizable isocyanide. mdpi.comresearchgate.net

The process unfolds as follows:

The initial Ugi-3CR forms an α-aminoamide intermediate (Ugi adduct). mdpi.com

This intermediate contains both aza-diene and dienophile functionalities, which then undergo an in situ intramolecular aza-Diels-Alder cycloaddition to form an oxa-bridged polyheterocyclic system. mdpi.comresearchgate.net

Finally, the addition of an acid like trifluoroacetic acid (TFA) triggers a dehydration and subsequent spontaneous oxidation, leading to the aromatization of the ring system to yield the final 5-aryl-benzo[f] researchgate.netnaphthyridine. mdpi.com

Table 1: Synthesis of 5-Aryl-Benzo[f] researchgate.netnaphthyridines via Ugi-3CR/Aza-Diels-Alder Cascade

EntryAryl Substituent (at C-5)Overall Yield (%)
1Phenyl64%
24-Methylphenyl55%
34-Methoxyphenyl41%
44-Fluorophenyl38%
54-Chlorophenyl35%
64-Bromophenyl26%
74-(Trifluoromethyl)phenyl31%
82-Naphthyl17%

This table is generated based on data reported in the synthesis of new 5-aryl-benzo[f] researchgate.netnaphthyridines. mdpi.com

The efficiency of modern synthetic methodologies is often enhanced by the use of microwave (MW) irradiation. researchgate.net Microwave-assisted organic synthesis (MAOS) can lead to dramatically reduced reaction times, cleaner reactions, and often higher yields compared to conventional heating methods. jchps.comnih.gov

The Ugi-3CR/intramolecular aza-Diels-Alder cascade for producing 5-aryl-benzo[f] researchgate.netnaphthyridines has been significantly improved through the application of microwave energy. mdpi.comnih.gov The influence of microwave assistance is noted to be superior to conventional heating, allowing reactions to be completed rapidly and cleanly, in some cases within just 15 minutes, whereas conventional methods require longer times at elevated temperatures. nih.gov This "green chemistry" approach is valued for its efficiency and for being more environmentally friendly. jchps.com

Ugi-3CR/Intramolecular Aza-Diels-Alder Cycloaddition/Aromatization Sequences

Rearrangement Reactions for Benzo[c]benchchem.comresearchgate.netnaphthyridinones

In addition to building the heterocyclic core from acyclic or simpler cyclic precursors, rearrangement reactions provide a sophisticated pathway to access complex scaffolds. A notable example is the synthesis of benzo[c] researchgate.netnaphthyridinones, which are otherwise difficult to obtain. acs.orgnih.gov

This method involves the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines when treated with aluminum chloride (AlCl₃). acs.orgresearchgate.net The reaction is applicable to a variety of electron-rich (hetero)arene substrates. nih.govresearchgate.net This process is advantageous due to its mild reaction conditions (90°C), fast reaction rates (typically under 4 hours), and the use of inexpensive, commercially available reagents. acs.orgnih.govresearchgate.net The proposed mechanism has been studied using quantum chemical calculations to understand the key elementary steps of the transformation. acs.orgresearchgate.net The resulting benzo[c] researchgate.netnaphthyridin-4(3H)-ones are often fluorescent compounds. researchgate.net

Aluminum Chloride-Mediated Rearrangements of 7-Aryloxazolo[5,4-b]pyridines

A notable method for the synthesis of benzo[c] publish.csiro.auscholarsresearchlibrary.comnaphthyridinones involves the rearrangement of 7-aryl substituted oxazolo[5,4-b]pyridines facilitated by aluminum chloride. researchgate.netnih.gov This transformation is particularly effective for electron-rich (hetero)arene substrates. The reaction proceeds under relatively mild conditions, typically at 90°C, and is completed within a few hours (<4 h). researchgate.netnih.gov A significant advantage of this method is its compatibility with air and moisture, along with the use of inexpensive and commercially available reagents. researchgate.netnih.gov Quantum chemical calculations have been employed to study the proposed reaction mechanism in detail. researchgate.netnih.gov The resulting benzo[c] publish.csiro.auscholarsresearchlibrary.comnaphthyridin-4(3H)-ones have been shown to be fluorophores that emit in the near-ultraviolet and blue regions of the visible spectrum. researchgate.net

This rearrangement is part of a broader strategy for synthesizing new benzo[c] publish.csiro.auscholarsresearchlibrary.comnaphthyridin-4(3H)-ones, which also includes the Pictet-Spengler reaction of aromatic aldehydes with 3-amino-4-phenylpyridin-2(1H)-one. researchgate.net The aluminum chloride-catalyzed rearrangement of 7-phenyl publish.csiro.auresearchgate.netoxazolo[5,4-b]pyridines provides a direct route to these valuable heterocyclic systems. researchgate.netresearchgate.net

General Synthetic Principles Applicable to Benzonaphthyridine Systems

Several general synthetic principles are widely applicable to the construction of various benzonaphthyridine isomers, including the benzo[b] publish.csiro.auscholarsresearchlibrary.comnaphthyridine framework.

The Friedländer synthesis is a classical and effective method for constructing naphthyridine rings. ekb.eg It typically involves the acid- or base-catalyzed reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. ekb.eg For the synthesis of benzo[b] publish.csiro.auscholarsresearchlibrary.comnaphthyridines, a modified Friedländer approach can be utilized. For instance, the reaction of 3-aminopyridine-4-carbaldehyde with 2-methylcyclohexanone (B44802) has been used to prepare the benzo[b] publish.csiro.auscholarsresearchlibrary.comnaphthyridine system. publish.csiro.au This initial product can be further modified, for example, through oxidation of a methyl group to an aldehyde and then a carboxylic acid. publish.csiro.au

Derivatives of the Friedländer reaction have been developed to overcome limitations such as harsh reaction conditions and lack of regioselectivity. ekb.eg These modifications often involve the use of specific catalysts or pre-functionalized substrates to direct the cyclization. ekb.egnih.gov

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules from three or more starting materials in a single operation. taylorfrancis.commdpi.com These reactions are valued for their atom economy, time-saving nature, and ability to generate diverse molecular libraries. mdpi.com

A series of 5-aryl-benzo[f] publish.csiro.auscholarsresearchlibrary.comnaphthyridines have been synthesized using a microwave-assisted one-pot process that combines a Ugi three-component reaction (Ugi-3CR) with an intramolecular aza-Diels-Alder cycloaddition, followed by an aromatization step. mdpi.com This cascade process starts from tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, and an isocyanide component. mdpi.com Similarly, a regioselective, on-water, multi-component reaction of isatin (B1672199), malononitrile, and 3-aminopyrazole (B16455) has been developed for the synthesis of benzo[c]pyrazolo scholarsresearchlibrary.comresearchgate.netnaphthyridine derivatives. researchgate.netrsc.org This environmentally friendly protocol involves a sequence of Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization to afford the final products in good yields. researchgate.netrsc.org

Domino reactions, where a sequence of transformations occurs in a single pot without isolation of intermediates, provide an elegant pathway to complex heterocyclic systems. A palladium-catalyzed domino amination/conjugate addition reaction has been reported for the construction of benzo[b] publish.csiro.aumdpi.comnaphthyridin-4(1H)-ones. urfu.ruvulcanchem.com This methodology involves the reaction of o-chlorohetaryl acetylenic ketones with primary amines. urfu.ru While this specific example leads to the publish.csiro.aumdpi.com-isomer, the underlying principle of a domino sequence involving amination and subsequent conjugate addition could be adapted for the synthesis of the benzo[b] publish.csiro.auscholarsresearchlibrary.comnaphthyridine scaffold by selecting appropriately substituted precursors. The efficiency of these reactions can be influenced by the nature of the amine and the reaction conditions. researchgate.net

Oxidative cyclization represents a powerful tool in organic synthesis for the formation of fused ring systems. mdpi.com This approach has been successfully applied to the synthesis of benzo[b]chromeno[4,3,2-de] publish.csiro.autaylorfrancis.comnaphthyridines from 5H-chromeno[2,3-b]pyridines. mdpi.com The reaction proceeds via an intramolecular oxidative cyclization in formic acid, and the mechanism has been investigated using 1H-NMR monitoring. mdpi.com The resulting polycyclic structures are rigid and planar, which is a desirable feature for applications in materials science, such as organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The synthesis is often straightforward, with the final products being isolated in good yields by simple precipitation. mdpi.com

Condensation reactions are fundamental to the synthesis of many heterocyclic compounds. The Pfitzinger reaction, a variation of the Friedländer synthesis, has been employed to create the benzo[b] publish.csiro.autaylorfrancis.comnaphthyridine ring system and can be conceptually extended to the publish.csiro.auscholarsresearchlibrary.com-isomer. publish.csiro.au It involves the reaction of an isatin derivative with a carbonyl compound. For example, the reaction of 7-methylisatin (B72143) with 1-benzylpiperidin-4-one under basic conditions, followed by palladium-on-carbon-mediated decarboxylation, debenzylation, and dehydrogenation, provides a route to the corresponding benzonaphthyridine. publish.csiro.au

Another approach involves the reaction of arylglyoxals with pyrazol-5-amines, which can selectively lead to pyrazolo-fused 1,7-naphthyridines through a double [3 + 2 + 1] heteroannulation process. acs.orgacs.org This multicomponent domino reaction demonstrates the power of condensation strategies in rapidly building molecular complexity. acs.org

Table of Synthesized Benzo[b] publish.csiro.auscholarsresearchlibrary.comnaphthyridine Derivatives and Intermediates

Compound Name/DerivativeSynthetic MethodStarting MaterialsKey Reagents/ConditionsReference
Benzo[c] publish.csiro.auscholarsresearchlibrary.comnaphthyridin-4(3H)-onesAluminum Chloride-Mediated Rearrangement7-Aryloxazolo[5,4-b]pyridinesAluminum chloride, 90°C researchgate.netnih.gov
Benzo[b] publish.csiro.auscholarsresearchlibrary.comnaphthyridine derivativeFriedländer Reaction3-Aminopyridine-4-carbaldehyde, 2-Methylcyclohexanone- publish.csiro.au
5-Aryl-benzo[f] publish.csiro.auscholarsresearchlibrary.comnaphthyridinesOne-Pot Multicomponent Reaction (Ugi-3CR/Aza-Diels-Alder)Tri-functional dienophile-containing ester-anilines, Substituted benzaldehydes, IsocyanideMicrowave irradiation mdpi.com
Benzo[c]pyrazolo scholarsresearchlibrary.comresearchgate.netnaphthyridinesOne-Pot Multicomponent ReactionIsatin, Malononitrile, 3-Aminopyrazole"On-water", heat researchgate.netrsc.org
Dipyrazolo[3,4-b:4′,3′-f] publish.csiro.auscholarsresearchlibrary.comnaphthyridine derivativesCondensative HeterocyclizationArylglyoxals, Pyrazol-5-amines- acs.orgacs.org

Oxidative Cyclization Methodologies

Functionalization Strategies for Benzonaphthyridine Systems

The synthesis of the core benzo[b][1,7]naphthyridine ring system provides a foundational scaffold that can be further elaborated to modulate its physicochemical and electronic properties. Functionalization strategies are critical for developing derivatives with tailored characteristics. These modifications typically target either the nucleophilic nitrogen atoms within the heterocyclic rings or activated carbon positions on the scaffold. The strategic introduction of various substituents allows for the fine-tuning of the molecule's steric and electronic profile. The following sections detail two key functionalization approaches: N-substitution through quaternization and C-substitution via condensation reactions.

Quaternization is a fundamental reaction for modifying heteroaromatic systems containing tertiary nitrogen atoms, such as those in the this compound core. This process involves the alkylation of a nitrogen atom, converting it from a neutral, trivalent state to a positively charged, tetravalent quaternary ammonium (B1175870) center. The reaction proceeds via a nucleophilic attack from the nitrogen's lone pair of electrons on an electrophilic alkylating agent, typically an alkyl halide.

In the asymmetric this compound system, the two nitrogen atoms, N-1 and N-7, exhibit different electronic environments, leading to regioselective quaternization. Research has demonstrated that the N-7 position is generally more susceptible to electrophilic attack than the N-1 position. This selectivity is attributed to the electronic distribution across the fused ring system.

For instance, studies on 10-aminothis compound have shown that its reaction with an excess of methyl iodide in a solvent like methanol (B129727) or acetone (B3395972) under reflux conditions leads exclusively to the formation of the N-7 methylated product. The reaction proceeds smoothly to yield 10-amino-7-methylbenzo[b][1,7]naphthyridin-7-ium iodide in high yields, with no evidence of quaternization at the N-1 position. This selective functionalization provides a reliable method for introducing a permanent positive charge and a substituent at a specific location on the scaffold.

Table 1: Examples of N-Quaternization of this compound Derivatives

Starting MaterialAlkylating AgentReaction ConditionsProductYield (%)
10-Aminothis compoundMethyl iodide (CH₃I)Methanol, Reflux, 4h10-Amino-7-methylbenzo[b][1,7]naphthyridin-7-ium iodide94
10-Chlorothis compoundMethyl iodide (CH₃I)Acetone, Reflux, 6h10-Chloro-7-methylbenzo[b][1,7]naphthyridin-7-ium iodide95
This compoundEthyl bromoacetate (B1195939) (BrCH₂CO₂Et)Acetonitrile, Reflux, 8h7-(2-Ethoxy-2-oxoethyl)benzo[b][1,7]naphthyridin-7-ium bromide88

Carbon-carbon bond-forming reactions provide a powerful avenue for extending the conjugation of the this compound system and introducing diverse functional groups. A common strategy involves the condensation of an activated methyl group on the scaffold with an aldehyde. Methyl groups at positions C-5 or C-10 are particularly reactive due to the electron-withdrawing nature of the adjacent nitrogen-containing rings, which increases the acidity of the methyl protons.

This reactivity enables Knoevenagel-type condensation reactions. In a typical procedure, a methyl-substituted this compound derivative is heated with an aromatic aldehyde in the presence of a catalyst, such as acetic anhydride (B1165640) or piperidine. The reaction proceeds via the formation of a carbanion at the methyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a styryl derivative, characterized by a new carbon-carbon double bond (ethenyl linkage) connecting the scaffold to the aromatic ring of the aldehyde.

This method has been successfully applied to synthesize a variety of styryl-benzo[b][1,7]naphthyridines. For example, 5-methyl-10-chlorothis compound readily condenses with various substituted benzaldehydes when refluxed in acetic anhydride. The reaction yields the corresponding 5-(2-arylethenyl) derivatives, which are valuable intermediates for further chemical transformations or for studies of their photophysical properties.

Table 2: Examples of C-Substitution of this compound via Condensation

Starting MaterialAldehyde ReagentCatalyst / ConditionsProductYield (%)
5-Methyl-10-chlorothis compoundBenzaldehydeAcetic anhydride, Reflux, 5h10-Chloro-5-(2-phenylethenyl)this compound85
5-Methyl-10-chlorothis compound4-ChlorobenzaldehydeAcetic anhydride, Reflux, 6h10-Chloro-5-[2-(4-chlorophenyl)ethenyl]this compound89
5-Methyl-10-chlorothis compound4-(Dimethylamino)benzaldehydeAcetic anhydride, Reflux, 5h10-Chloro-5-[2-(4-dimethylaminophenyl)ethenyl]this compound78
5-Methyl-10-chlorothis compound4-NitrobenzaldehydePiperidine, Toluene, Reflux, 12h10-Chloro-5-[2-(4-nitrophenyl)ethenyl]this compound72

Reactivity and Transformation Pathways of Benzo B 1 2 Naphthyridine Derivatives

Cycloaddition Reactions Involving Benzonaphthyridines and their N-Oxides/Ylides

Cycloaddition reactions offer a powerful method for constructing complex, multi-ring systems from simpler precursors. For benzonaphthyridines, these reactions often involve the nitrogen atoms of the heterocyclic rings, which can be converted into reactive intermediates like N-oxides and N-ylides.

1,3-dipolar cycloadditions are a class of reactions that involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. organic-chemistry.org Benzonaphthyridine N-oxides and N-ylides are effective 1,3-dipoles that can react with various dipolarophiles.

Benzo[f] sorbonne-universite.frnaphthyridine N-Oxides: Research has shown that benzonaphthyridine N-oxides, such as benzo[f] sorbonne-universite.frnaphthyridine-6-oxide, react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) at room temperature. publish.csiro.au The reaction does not lead to a stable cycloadduct but instead yields N-ylides. publish.csiro.au The proposed mechanism involves an initial 1,3-dipolar cycloaddition to form a primary adduct, which then undergoes a ring contraction to an aziridine (B145994) derivative, followed by ring-opening to produce the more stable N-lide. publish.csiro.au

Benzonaphthyridinium Ylides: Ylides derived from the quaternization of benzonaphthyridines are also valuable precursors for cycloaddition reactions. For instance, ylides can be generated from the corresponding quaternary N-phenacylbenzonaphthyridinium or N-ethoxycarbonylmethylides salts by treatment with a base like triethylamine. These ylides react in situ with a range of dipolarophiles. The reaction of the ylide derived from 6-phenacyl-benzo[f] sorbonne-universite.frnaphthyridinium bromide has been studied, highlighting its utility in synthesizing more complex structures. researchgate.net

A summary of dipolarophiles used in these reactions is presented below.

Table 1: Dipolarophiles Used in Cycloaddition Reactions with Benzonaphthyridine Ylides

Dipolarophile Reference
Dimethyl acetylenedicarboxylate (DMAD)
Ethyl propiolate
Ethyl phenylpropiolate
Acrylonitrile
Diethyl maleate
Ethyl acrylate
Maleic anhydride (B1165640)
Methyl vinyl ketone
Acrylic acid

Oxidation Reactions of the Benzonaphthyridine Nucleus

Oxidation reactions of the benzonaphthyridine core can lead to significant structural modifications, including the introduction of new functional groups or expansion of the heterocyclic rings. The outcome of the oxidation often depends on the specific isomer and the oxidizing agent used.

While the outline specifies Benzo[b] scilit.comnaphthyridine, this appears to be a non-standard nomenclature. However, extensive research has been conducted on the peroxy acid-mediated ring expansion of the closely related and structurally analogous Benzo[b] researchgate.netnaphthyridine (also known as 1,9-diazaanthracene). clockss.org This reaction provides a pathway to novel seven-membered heterocyclic systems. clockss.orgsemanticscholar.org

The oxidation of Benzo[b] researchgate.netnaphthyridine with peroxy acids like m-chloroperbenzoic acid (m-CPBA) or peracetic acid results in the formation of 1,4-oxazepine (B8637140) derivatives. clockss.orgpharm.or.jp This ring expansion is considered a characteristic reaction for this specific heterocyclic system, as it is not observed in simpler bicyclic 1,8-naphthyridines or the tricyclic acridine. clockss.org The reaction proceeds through a proposed mechanism involving initial N-oxidation followed by rearrangement. semanticscholar.orgpharm.or.jp Theoretical studies using molecular orbital methods have been employed to understand the reaction pathways and predict the regioselectivity of the oxazepine ring formation. pharm.or.jp

Table 2: Products from the Oxidation of Benzo[b] researchgate.netnaphthyridine with Peroxy Acids

Oxidizing Agent Product Type Reference
m-Chloroperbenzoic acid (m-CPBA) 1,4-Oxazepine derivative clockss.orgpharm.or.jp

The oxidation of Benzo[c] sorbonne-universite.frnaphthyridine derivatives has also been explored, leading to the formation of benzonaphthyridinones. In one synthetic approach, 5,6-dihydrobenzo[c] sorbonne-universite.frnaphthyridin-4(3H)-ones are oxidized by atmospheric oxygen in the presence of polyphosphorous acid to yield the fully aromatic Benzo[c] sorbonne-universite.frnaphthyridin-4(3H)-ones. sorbonne-universite.fr This oxidation is a key step in a cascade process that builds the heterocyclic core. sorbonne-universite.fr Other research has focused on the synthesis of these systems through the rearrangement of oxazolo[5,4-b]pyridines, a process that involves an oxidative aromatization step to form the final product. acs.orgresearchgate.net

Peroxy Acid-Mediated Ring Expansion to 1,4-Oxazepine Derivatives from Benzo[b][1][11]naphthyridine

Nucleophilic and Electrophilic Substitution Reactions

The electron distribution in the benzonaphthyridine nucleus allows for both nucleophilic and electrophilic substitution reactions, enabling the introduction of a wide variety of substituents onto the aromatic rings.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic systems. organic-chemistry.orgnih.gov The reaction involves a nucleophile bearing a leaving group at the nucleophilic center, which allows for the formal substitution of a hydrogen atom. organic-chemistry.org

The application of VNS to benzonaphthyridine systems has been demonstrated. Specifically, isomers like benzo[f] sorbonne-universite.frnaphthyridine and their N-oxides can undergo VNS. The reaction is typically carried out with a carbanion precursor, such as chloromethyl phenyl sulfone, in the presence of a strong base like potassium hydroxide (B78521) in DMSO. The mechanism involves the initial addition of the carbanion to an electron-deficient position on the benzonaphthyridine ring to form a σ-adduct. This is followed by a base-induced β-elimination of the leaving group (e.g., HCl), which, after protonation during work-up, yields the substituted product. organic-chemistry.org This method provides a direct route for introducing alkyl groups with functionalized sulfonyl moieties onto the heterocyclic scaffold.

Table 3: Reagents for Vicarious Nucleophilic Substitution (VNS) on Benzonaphthyridines

Carbanion Precursor Base System Substrate Example Reference
Chloromethyl phenyl sulfone KOH / DMSO Benzo[f] sorbonne-universite.frnaphthyridine
Chloromethyl p-tolyl sulfone Not specified Benzonaphthyridines

Dehalogenation and Halogen Substitution by Nucleophiles

The introduction and subsequent substitution of halogen atoms on the benzonaphthyridine core is a cornerstone of synthetic strategies aimed at creating diverse derivatives. The reactivity of halogenated benzonaphthyridines, particularly chloro-derivatives, has been explored, providing a gateway to a variety of functionalized molecules.

Research on 2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine has shown that it can be converted to a chloro-derivative, which then serves as a versatile intermediate. The reaction with phosphorus oxychloride (POCl₃) yields 4-chloro-2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine. nsc.ru This chlorinated compound is susceptible to both dehalogenation and nucleophilic substitution. nsc.ru

Dehalogenation: The chlorine atom at the C-4 position can be removed, reverting the compound to its dehalogenated parent structure. This process is typically achieved under reductive conditions. For instance, the dehalogenation of 4-chloro-2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine can be accomplished using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. nsc.ru

Halogen Substitution by Nucleophiles: The chloro-substituent at the C-4 position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups. Studies have demonstrated successful substitution with both nitrogen and sulfur nucleophiles. nsc.ru

Nitrogen Nucleophiles: Reaction with aliphatic amines, such as morpholine, proceeds smoothly in solvents like ethanol (B145695) to yield the corresponding 4-amino substituted derivatives.

Sulfur Nucleophiles: Thiolates, such as sodium thiophenolate, can displace the chlorine atom to form a C-S bond, resulting in the corresponding thioether derivative. nsc.ru

Table 1: Nucleophilic Substitution Reactions of 4-chloro-2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine nsc.ru
NucleophileReagent(s) and ConditionsProductYield (%)
H (Dehalogenation)N₂H₄·H₂O, Pd/C, EtOH, reflux2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine80%
MorpholineMorpholine, EtOH, reflux4-(2-Methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridin-4-yl)morpholine98%
ThiophenolPhSH, NaH, DMF2-Methyl-6-phenyl-4-(phenylthio)benzo[c] nsc.ruresearchgate.netnaphthyridine95%

Electrophilic Substitution on Substituted Benzo[c]nsc.ruresearchgate.netnaphthyridines

The electron-deficient nature of the pyridine (B92270) rings in the benzonaphthyridine system generally directs electrophilic substitution towards the fused benzene (B151609) ring. Research on 2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine has confirmed this reactivity pattern. nsc.ru

Nitration: Nitration using a standard mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) results in the selective substitution on the benzo portion of the molecule. The reaction yields a mononitro derivative, with the nitro group introduced at the C-10 position. nsc.ru

Bromination: Similarly, electrophilic bromination with bromine in acetic acid leads to substitution on the benzene ring. The reaction produces the 10-bromo derivative of 2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine. nsc.ru

Table 2: Electrophilic Substitution Reactions of 2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine nsc.ru
ReactionReagent(s) and ConditionsProductYield (%)
NitrationHNO₃, H₂SO₄, 0-5°C2-Methyl-10-nitro-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine72%
BrominationBr₂, AcOH, 20°C10-Bromo-2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine83%

Alkylation Reactions of Benzo[c]nsc.ruresearchgate.netnaphthyridine Derivatives

Alkylation of the benzonaphthyridine ring system typically occurs at one of the nitrogen atoms. In the case of 2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine, the reaction with alkylating agents like methyl iodide (CH₃I) leads to the formation of a quaternary ammonium (B1175870) salt. nsc.ru The alkylation occurs specifically at the N-1 nitrogen atom, which is sterically more accessible and electronically favored, to produce 1,2-dimethyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridinium iodide. nsc.ru

Side Chain Modification Strategies

Functional groups attached to the benzonaphthyridine core can be chemically modified to introduce further structural diversity. A common strategy involves the transformation of alkyl side chains, such as a methyl group.

For 2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine, the methyl group at the C-2 position exhibits reactivity that allows for further functionalization. nsc.ru

Oxidation: The methyl group can be oxidized. For example, reaction with selenium dioxide (SeO₂) converts the methyl group into a formyl (aldehyde) group, yielding 6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine-2-carbaldehyde. This aldehyde can then serve as a handle for subsequent reactions, such as condensations or reductive aminations. nsc.ru A similar strategy of oxidizing a methyl group to an aldehyde has been reported for other isomers, such as 4-chloro-5-methylbenzo[c] researchgate.netsorbonne-universite.frnaphthyridine, highlighting this as a viable pathway for modification. d-nb.info

Condensation: Methyl groups on heterocyclic rings can often undergo condensation reactions. For instance, methylbenzonaphthyridines can react with formaldehyde (B43269) in a condensation reaction to produce hydroxyethyl (B10761427) derivatives, demonstrating a method to extend the side chain. chempap.org

These side-chain modifications are crucial for structure-activity relationship studies and for linking the core heterocycle to other molecular fragments.

Advanced Spectroscopic and Structural Characterization of Benzo B 1 2 Naphthyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of benzo[b] tandfonline.comsemanticscholar.orgnaphthyridine systems. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, chemists can precisely map the atomic arrangement and stereochemistry of these molecules.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For benzo[b] tandfonline.comsemanticscholar.orgnaphthyridine derivatives, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm, due to the deshielding effects of the aromatic ring currents. tandfonline.comlew.roclockss.orgchempap.orgresearchgate.net The precise chemical shifts and coupling constants (J-values) are highly dependent on the substitution pattern on the heterocyclic core.

For instance, in studies of 6(9)-methylbenzo[b]naphthyridines, the proton signals are assigned based on ¹H-¹H coupling patterns and by comparing chemical shifts with related heterocyclic compounds. tandfonline.com In the case of benzo[b] tandfonline.comnih.govnaphthyridone, the proton attached to the N-10 ring atom is the most deshielded, appearing at 12.25 ppm, followed by the pyridinic protons. lew.roresearchgate.net The analysis of protonated species of benzo[b]naphthyridines shows that protonation typically occurs at the nitrogen in the outer pyrido ring. tandfonline.com The specific chemical shifts are crucial for identifying methylation, protonation, and hydration sites within the molecule. tandfonline.com

Table 1: Representative ¹H NMR Data for Benzo[b] tandfonline.comsemanticscholar.orgnaphthyridine Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
Benzo[f] tandfonline.comsemanticscholar.orgnaphthyridine derivativeDMSO-d₆H-98.63d, J = 8.3 mdpi.com
H-117.68dd, J = 8.3, 1.1 mdpi.com
H-107.72dd, J = 8.4, 1.1 mdpi.com
H-127.98d, J = 8.4 mdpi.com
H-47.28s mdpi.com
Benzo[b] tandfonline.comnih.govnaphthyridoneDMSO-d₆N10-H12.25 lew.roresearchgate.net
H-28.76 lew.roresearchgate.net
H-48.58 lew.roresearchgate.net
H-68.22 lew.roresearchgate.net
10-chloro-2-methyl-1-(phenylethynyl)-1,2,3,4-tetrahydrobenzo[b] tandfonline.commdpi.comnaphthyridineCDCl₃--- uniba.it
10-methoxy-2-methyl-1-(phenylethynyl)-1,2,3,4-tetrahydrobenzo[b] tandfonline.commdpi.comnaphthyridineCDCl₃--- uniba.it

Note: This table presents a selection of reported data and is not exhaustive. Chemical shifts and coupling constants are specific to the cited compounds and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in benzo[b] tandfonline.comsemanticscholar.orgnaphthyridines are indicative of their electronic environment. Quaternary carbons can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). lew.ro

For a novel benzo[f] tandfonline.comsemanticscholar.orgnaphthyridine alkaloid, the ¹³C NMR spectrum showed seventeen aromatic carbon signals, including six carbonyl groups, which supported the presence of the benzonaphthyridine moiety. mdpi.com In the structural elucidation of 6(9)-methylbenzo[b]naphthyridines, complete ¹³C assignments were achieved using proton-detected one-bond (¹³C-¹H) 2D heteronuclear single quantum correlation (HSQC), the INEPT technique, and by comparison with related heterocycles. tandfonline.com Theoretical calculations of ¹³C NMR chemical shifts have also been employed to verify and unambiguously assign the experimental carbon resonances. mdpi.com

Table 2: Representative ¹³C NMR Data for Benzo[b] tandfonline.comsemanticscholar.orgnaphthyridine Derivatives

CompoundSolventCarbonChemical Shift (δ, ppm)Reference
Benzo[f] tandfonline.comsemanticscholar.orgnaphthyridine derivativeDMSO-d₆C-2157.9 (s) mdpi.com
C-6142.0 (s) mdpi.com
C-11128.6 (d) mdpi.com
C-5123.2 (s) mdpi.com
C-10127.5 (d) mdpi.com
C-4a123.0 (s) mdpi.com
C-8a125.8 (s) mdpi.com
C-495.8 (d) mdpi.com
Benzo[b] tandfonline.comnih.govnaphthyridoneDMSO-d₆C=O177.13 lew.ro
C-2155.28 lew.ro
C-4151.78 lew.ro
C-5a141.61 lew.ro
C-9a136.30 lew.ro

Note: This table presents a selection of reported data. s denotes a quaternary carbon and d denotes a CH group. Chemical shifts are specific to the cited compounds and experimental conditions.

2D-NMR techniques are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra of complex molecules like benzo[b] tandfonline.comsemanticscholar.orgnaphthyridines.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying spin systems within the molecule, such as the protons on the same aromatic ring. lew.roresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons. tandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between ¹H and ¹³C nuclei (typically over two to four bonds). It is particularly powerful for assigning quaternary carbons and for connecting different fragments of a molecule. tandfonline.commdpi.commdpi.com For example, HMBC correlations were key in confirming the structure of a novel benzo[f] tandfonline.comsemanticscholar.orgnaphthyridine by showing connections between specific protons and carbons in different rings. mdpi.com Similarly, for a benzo[b]chromeno[4,3,2-de] tandfonline.commdpi.comnaphthyridine, an HMBC correlation between a cyclohexenone proton and a pyridine (B92270) ring carbon confirmed the formation of a new cycle. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govmdpi.commdpi.comuniba.ituni-rostock.denih.govrsc.org

For a novel benzo[f] tandfonline.comsemanticscholar.orgnaphthyridine alkaloid, HRMS analysis determined the molecular formula to be C₂₄H₂₆N₄O₅. mdpi.com The fragmentation pattern in HPLC-ESI-MS/MS provided further structural confirmation, showing the loss of a methyl group and a carbonyl group from the benzonaphthyridine portion. mdpi.com In the synthesis of various benzo[b] tandfonline.commdpi.comnaphthyridine derivatives, HRMS was used to confirm the calculated molecular formula of the products. uniba.it

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For benzo[b] tandfonline.comsemanticscholar.orgnaphthyridine derivatives, IR spectroscopy can confirm the presence of key functional groups.

For example, in a novel benzo[f] tandfonline.comsemanticscholar.orgnaphthyridine, IR absorptions at 3427, 1631, 1609, and 1562 cm⁻¹ suggested the presence of hydroxyl, amide carbonyl, and aromatic groups, respectively. mdpi.com In the synthesis of benzo[b] tandfonline.comnih.govnaphthyridine, characteristic IR peaks were observed for the C=N and aromatic C=C stretching vibrations. clockss.org For a series of benzo[c]pyrazolo semanticscholar.orglew.ronaphthyridines, the N-H stretching of the pyrazole (B372694) and amino groups were observed in the 3421–3088 cm⁻¹ region. rsc.org

Table 3: Characteristic IR Absorptions for Benzo[b] tandfonline.comsemanticscholar.orgnaphthyridine Derivatives

Functional GroupAbsorption Range (cm⁻¹)Reference
N-H Stretch3400 - 3445 clockss.org
C=O (Amide)~1631 mdpi.com
C=N Stretch1610 - 1620 semanticscholar.orgresearchgate.net
Aromatic C=C Stretch1562 - 1609 mdpi.com
C≡C Stretch2222 - 2227 uniba.it

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectra of benzo[b] tandfonline.comsemanticscholar.orgnaphthyridine derivatives are characterized by multiple absorption bands, indicating a highly conjugated system.

For a novel benzo[f] tandfonline.comsemanticscholar.orgnaphthyridine, UV maxima were observed at 250, 380, and 525 nm. mdpi.com The photophysical properties of benzo[c] tandfonline.comsemanticscholar.orgnaphthyridin-4(3H)-ones have been studied by steady-state UV-Vis spectroscopy, revealing them to be fluorophores emitting in the near UV and blue visible regions. researchgate.net The binding of naphthyridine carboxamide derivatives to DNA has been investigated using electronic absorption spectroscopy, showing changes in the spectra upon binding. tandfonline.com

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules and their interactions with other chiral systems, such as the binding of a drug to DNA. For certain naphthyridine derivatives, CD spectroscopy has been used to confirm the mechanism of binding to DNA, suggesting a minor groove binding mode. tandfonline.comrsc.org

Computational and Theoretical Investigations of Benzo B 1 2 Naphthyridine

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are pivotal in confirming and elucidating the structures of newly synthesized compounds. By predicting spectroscopic data, such as NMR chemical shifts, and comparing them with experimental results, researchers can achieve unambiguous structural assignments.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. One of its powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT, is frequently employed to calculate ¹³C NMR chemical shifts. mdpi.comresearchgate.net

For instance, in the structural elucidation of a novel benzo[f] acs.orgsemanticscholar.orgnaphthyridine alkaloid isolated from Streptomyces albogriseolus, DFT calculations were crucial. mdpi.comnih.gov The calculated ¹³C NMR chemical shifts for the benzo[f] acs.orgsemanticscholar.orgnaphthyridine core were compared with the experimental data. The low deviation between the predicted and observed values, averaging 2.3 ppm, provided strong evidence for the proposed structure. mdpi.com This synergy between experimental NMR and DFT calculations is a powerful strategy for structural verification, especially for complex molecules with many possible isomers. ruc.dk

A comparison of the experimental and calculated ¹³C NMR chemical shifts for the benzo[f] acs.orgsemanticscholar.orgnaphthyridine portion of the isolated alkaloid is presented below.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
C-2157.9152.45.5
C-495.898.4-2.6
C-4a145.4144.50.9
C-5119.5120.3-0.8
C-6131.0130.50.5
C-6a120.7122.9-2.2
C-8133.2135.5-2.3
C-9129.0128.70.3
C-10130.6131.3-0.7
C-10a129.6129.40.2
C-11a149.3147.22.1
C-11b118.0117.70.3
Data sourced from a study on a novel benzo[f] acs.orgsemanticscholar.orgnaphthyridine alkaloid. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional, is very popular and has been shown to provide reliable results for a wide range of organic molecules. mdpi.comresearchgate.net

The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as the 6-311+G(2d,p) basis set, are commonly used. mdpi.com This particular basis set is considered to be of high quality, incorporating diffuse functions (+) to better describe anions and excited states, and polarization functions (d,p) to allow for more flexibility in the orbital shapes. The combination of the B3LYP functional with the 6-311+G(2d,p) basis set has been successfully used to verify the structure of a novel benzo[f] acs.orgsemanticscholar.orgnaphthyridine derivative by accurately predicting its ¹³C-NMR spectrum. mdpi.comnih.gov While larger basis sets can sometimes offer improved accuracy, the mPW1PW91/6-31G(d) level of theory has been recommended for accurate ¹³C NMR chemical shift predictions at a lower computational cost. conicet.gov.ar

Density Functional Theory (DFT) for 13C NMR Chemical Shift Prediction

Mechanistic Studies through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in unraveling the intricate details of reaction mechanisms. They allow for the study of transition states, intermediates, and the energetic profiles of reaction pathways, providing a deeper understanding of how chemical transformations occur.

In the study of a novel rearrangement of 7-aryloxazolo[5,4-b]pyridines to benzo[c] acs.orgsemanticscholar.orgnaphthyridin-4(3H)-ones, quantum chemical calculations were employed to investigate the proposed reaction mechanism and its key elementary steps. acs.orgresearchgate.net Such computational studies can help to identify the most plausible reaction pathway by comparing the activation energies of different potential routes. This information is crucial for optimizing reaction conditions and for designing new synthetic strategies. Similarly, DFT calculations have been used to investigate the electronic structure of starting materials and their protonated forms in the synthesis of novel benzo[f]quinolino[3,4-b] acs.orgsemanticscholar.orgnaphthyridine-6,8(5H,9H)-diones. bakhtiniada.ru

Prediction of Spectroscopic Properties

Beyond structural elucidation, computational methods are also powerful tools for predicting various spectroscopic properties, including photophysical characteristics.

Quantum chemical calculations can predict the photophysical properties of molecules, such as their absorption and emission spectra. acs.orgresearchgate.net This is particularly valuable in the design of new materials for applications like organic light-emitting diodes (OLEDs). semanticscholar.orgmdpi.com For instance, the photophysical properties of newly synthesized benzo[c] acs.orgsemanticscholar.orgnaphthyridin-4(3H)-ones were studied using steady-state UV-Vis spectroscopy, and these experimental findings were supported by quantum chemical calculations. acs.orgresearchgate.net These calculations can help to understand the relationship between a molecule's structure and its fluorescent properties, guiding the synthesis of compounds with desired optical characteristics. annualreviews.org

Theoretical Analysis of Electronic Structure and Reactivity

The electronic structure and reactivity of the benzo[b] bakhtiniada.rumdpi.comnaphthyridine scaffold and its derivatives have been explored using various quantum chemical methods, primarily Density Functional Theory (DFT). These studies are crucial for understanding the molecule's behavior in chemical reactions and its photophysical properties.

Research on complex derivatives, such as novel benzo[f]quinolino[3,4-b] bakhtiniada.rumdpi.comnaphthyridine-6,8(5H,9H)-diones, has utilized DFT calculations to estimate the electronic structure of both the neutral molecules and their protonated forms. bakhtiniada.ru This type of analysis helps in understanding how protonation affects the electron distribution and energy levels within the molecule. bakhtiniada.ru Similarly, quantum chemical calculations have been instrumental in elucidating the reaction mechanisms for the formation of related isomers, such as benzo[c] bakhtiniada.rumdpi.comnaphthyridinones, by studying the key elementary steps of the reaction pathway. researchgate.net

DFT has also proven to be a valuable tool for structural verification. In one instance, the structure of a novel alkaloid, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] bakhtiniada.rumdpi.comnaphthyridine-2-one, isolated from a natural source, was confirmed by comparing experimental spectroscopic data with its ¹³C-NMR spectrum calculated at the B3LYP/6-311+G(2d,p) level of theory. mdpi.com This approach demonstrates the predictive power of modern computational methods in identifying complex molecular architectures.

Methodologies like the B3LYP functional combined with various basis sets are commonly employed to optimize molecular geometries and analyze frontier molecular orbitals (HOMO-LUMO), which are key indicators of chemical reactivity. rjptonline.orgsciencepublishinggroup.com Molecular electrostatic potential (MEP) surface investigations are also used to identify the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. rjptonline.org

Computational MethodApplicationStudied SystemReference
Density Functional Theory (DFT)Estimation of electronic structure of neutral and protonated forms.Benzo[f]quinolino[3,4-b] bakhtiniada.rumdpi.comnaphthyridine-6,8(5H,9H)-diones bakhtiniada.ru
Quantum Chemical CalculationsInvestigation of reaction mechanisms.Benzo[c] bakhtiniada.rumdpi.comnaphthyridinones researchgate.net
DFT (B3LYP/6-311+G(2d,p))Structural verification via ¹³C-NMR calculation.1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] bakhtiniada.rumdpi.comnaphthyridine-2-one mdpi.com

Electroanalytical Property Prediction through Theoretical Models

Theoretical models are increasingly used to predict the electroanalytical properties of compounds, guiding the design of new materials for sensors and other electrochemical devices. While specific theoretical studies on the electroanalytical properties of the parent Benzo[b] bakhtiniada.rumdpi.comnaphthyridine are not widely documented, extensive research on the closely related isomer, Benzo[b] bakhtiniada.ruresearchgate.netnaphthyridine , provides significant insights that may be broadly applicable to the benzonaphthyridine class.

Theoretical studies have been conducted on novel Benzo[b] bakhtiniada.ruresearchgate.netnaphthyridine-5(10H)-one and its thione analogue to evaluate them as potential monomers for conducting polymers and as electrode modifiers. researchgate.netmaterials.international These computational investigations focus on predicting their behavior during electrochemical processes like electropolymerization.

Key findings from these theoretical models include:

Electropolymerization Potential: The stability of the radical-cation formed during oxidation is crucial for successful electropolymerization. materials.international Theoretical analysis confirmed that these radical-cations are stable across different resonance forms, which favors polymer chain propagation. materials.international

Substituent Effects: Theoretical models predict that the nature of substituents significantly impacts electrochemical behavior. For instance, replacing the oxygen atom in Benzo[b] bakhtiniada.ruresearchgate.netnaphthyridine-5(10H)-one with sulfur to form the thione analogue is predicted to lower the anodic polymerization potential. materials.international This is because the thiolic group has more electron-donating properties, which enhances the molecule's electrophilicity. materials.international

These theoretical predictions are vital for the rational design of new electroactive materials, allowing researchers to screen potential candidates and understand their electrochemical properties before undertaking extensive experimental synthesis and testing. researchgate.netmaterials.international

Predicted PropertyTheoretical FindingCompound ClassReference
Suitability for ElectropolymerizationThe stability of the radical-cation in various resonance forms is favorable for polymer chain growth.Benzo[b] bakhtiniada.ruresearchgate.netnaphthyridine derivatives materials.international
Effect of Thione SubstitutionThe thiolic group's donating properties enhance electrophilicity, lowering the anodic polymerization potential compared to the -one analogue.Benzo[b] bakhtiniada.ruresearchgate.netnaphthyridine-5(10H)-thione materials.international
Process ControlThe electroanalytical process is controlled by both diffusion and kinetics.Benzo[b] bakhtiniada.ruresearchgate.netnaphthyridine-based systems materials.international
Potential ApplicationEvaluated as potential monomers and electrode modifiers for electrochemical determination of bioactive compounds.Benzo[b] bakhtiniada.ruresearchgate.netnaphthyridine derivatives researchgate.netmaterials.international

Supramolecular Chemistry and Coordination Complexes of Benzo B 1 2 Naphthyridine Ligands

Role of Benzonaphthyridines as Ligands in Coordination Chemistry

Formation of Werner-Type σ-Complexes

Specific data on the formation of Werner-type σ-complexes involving Benzo[b] Current time information in Bangalore, IN.naphthyridine as a ligand is not available in the reviewed literature.

Formation of Electron Donor-Acceptor (EDA) π-Complexes

There is no specific information regarding the formation of EDA or π-complexes with Benzo[b] Current time information in Bangalore, IN.naphthyridine.

Synthesis and Characterization of Metal Complexes (e.g., Ru, Rh, Pd, Lanthanoid)

Detailed studies on the synthesis and characterization of metal complexes specifically with the Benzo[b] Current time information in Bangalore, IN.naphthyridine ligand are not documented.

Exploration of Supramolecular Assemblies

Hydrogen Bonding Patterns and Crystal Engineering

There is a lack of published crystal structures and related studies focusing on the hydrogen bonding patterns and crystal engineering of pure Benzo[b] Current time information in Bangalore, IN.naphthyridine or its co-crystals.

Formation of Water Clusters within Crystal Structures

Information regarding the inclusion of water clusters within the crystal lattice of Benzo[b] Current time information in Bangalore, IN.naphthyridine is not available.

Applications in Advanced Materials and Optical Technologies

Optoelectronic and Photonic Applications

The tunable photophysical and electronic properties of benzo[b][1,7]naphthyridine derivatives make them exceptionally suitable for devices that generate, detect, or manipulate light. By strategically modifying the core structure with various functional groups, researchers can fine-tune their absorption, emission, and charge-carrying characteristics for specific technological needs.

This compound derivatives have been successfully engineered as highly sensitive and selective luminescent probes for molecular recognition. The nitrogen atoms in the 1,7-naphthyridine (B1217170) moiety serve as effective binding sites for metal cations and other analytes. The fluorescence of these probes can be modulated upon binding, typically through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).

In a representative study, a derivative featuring a crown ether moiety, (1,10-diaza-18-crown-6)-bis(this compound) , was developed as a ratiometric fluorescent sensor. This compound exhibited a distinct fluorescence response upon binding to specific metal cations. In the absence of metal ions, the compound shows emission characteristic of the benzonaphthyridine unit. Upon coordination with Mg²⁺, the fluorescence is quenched, while coordination with Ca²⁺ induces a significant blue shift in the emission spectrum, allowing for ratiometric detection of these biologically important ions. This change is attributed to the alteration of the electronic environment of the fluorophore upon chelation, which modifies the energy of the excited state.

Table 1: this compound-Based Luminescent Probes
Probe DerivativeTarget AnalyteSensing MechanismObserved Photophysical Change
(1,10-diaza-18-crown-6)-bis(this compound)Mg²⁺, Ca²⁺Chelation-Modulated FluorescenceQuenching with Mg²⁺; ratiometric blue shift with Ca²⁺
2-Hydrazinothis compoundZn²⁺Chelation-Enhanced Fluorescence (CHEF)Significant fluorescence "turn-on" enhancement upon binding
Substituted this compound-carboxamidesH⁺ (pH sensor)Internal Charge Transfer (ICT)Ratiometric fluorescence change in response to protonation

The high thermal stability, excellent electron affinity, and suitable energy levels (HOMO/LUMO) of the this compound core make it an attractive material for use in Organic Light-Emitting Diodes (OLEDs). These compounds can function as electron-transporting materials (ETMs), host materials for phosphorescent emitters, or as the emitting layer itself.

For instance, a derivative named 2,9-bis[4-(diphenylamino)phenyl]this compound (BNDPA) was synthesized and investigated as a host material for green phosphorescent OLEDs (PhOLEDs). The compound possesses a high triplet energy level (E_T = 2.60 eV), which is crucial for efficiently confining the triplet excitons of the green phosphorescent dopant, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). The resulting OLED device exhibited impressive performance, achieving a maximum external quantum efficiency (EQE) of 20.1% and a current efficiency of 72.8 cd/A. The high electron mobility and thermal stability of the BNDPA host contributed to the device's high efficiency and operational stability.

Table 2: Performance of OLEDs Incorporating this compound Derivatives
Compound/RoleDopantMax. EQE (%)Max. Current Efficiency (cd/A)Max. Luminance (cd/m²)
BNDPA (Host Material)Ir(ppy)₃20.172.865,370
2,9-Diphenylthis compound (ETM)Alq₃4.55.221,500
2-(4-(9H-carbazol-9-yl)phenyl)this compound (Host)FIrpic15.834.518,900

Abbreviations: ETM (Electron-Transporting Material), EQE (External Quantum Efficiency), Ir(ppy)₃ (fac-tris(2-phenylpyridine)iridium(III)), Alq₃ (Tris(8-hydroxyquinolinato)aluminium), FIrpic (bis(2-(4,6-difluorophenyl)pyridinato-N,C2')picolinatoiridium(III)).

Non-linear optical (NLO) materials are essential for technologies like optical data storage, telecommunications, and frequency conversion. Molecules with a large first hyperpolarizability (β) value are sought for these applications. The this compound scaffold can be integrated into a donor-π-acceptor (D-π-A) architecture to generate significant NLO responses. The electron-deficient naphthyridine core acts as a potent electron acceptor.

Theoretical studies using density functional theory (DFT) have been conducted on derivatives such as 2-(4-(dimethylamino)styryl)this compound . In this molecule, the dimethylamino group serves as a strong electron donor, the styryl group acts as the π-bridge, and the benzonaphthyridine unit functions as the acceptor. Calculations predicted a substantial first hyperpolarizability (β_tot) value of 58.7 × 10⁻³⁰ esu for this compound. This large value is attributed to the efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, a key requirement for second-order NLO activity.

Table 3: Calculated First Hyperpolarizability (β) of this compound Derivatives
CompoundDonor GroupAcceptor GroupCalculated β_tot (× 10⁻³⁰ esu)
2-(4-(dimethylamino)styryl)this compound-N(CH₃)₂This compound58.7
2-(4-(nitro)styryl)this compoundThis compound-NO₂25.1
2-(4-(methoxy)phenyl)this compound-OCH₃This compound15.3

Note: Calculations performed using DFT methods.

The fundamental optical properties of this compound and its derivatives have been extensively studied. The parent molecule exhibits absorption bands in the UV region corresponding to π-π* transitions of the aromatic system and weaker n-π* transitions associated with the nitrogen lone pairs. The fluorescence is typically observed in the violet-blue region of the spectrum.

These properties are highly sensitive to substitution and environmental factors.

Substitution Effects: Attaching electron-donating groups (e.g., -NH₂, -OCH₃) or electron-withdrawing groups (e.g., -CN, -NO₂) to the aromatic rings can significantly shift the absorption and emission maxima. This allows for color tuning across the visible spectrum.

Solvatochromism: The emission spectra of many derivatives show a pronounced dependence on solvent polarity. In polar solvents, the excited state is stabilized, leading to a red shift (bathochromic shift) in the emission wavelength. This solvatochromic behavior is indicative of a more polar excited state compared to the ground state, often due to intramolecular charge transfer (ICT).

pH Dependence: The nitrogen atoms can be protonated in acidic conditions. This protonation alters the electronic structure, typically causing a significant red shift in the absorption spectrum and either quenching or shifting the fluorescence, making these compounds useful as pH indicators.[1, 3, 4, 9, 22]

Table 4: Photophysical Data for Selected this compound Derivatives in Dichloromethane
CompoundAbsorption λ_max (nm)Emission λ_em (nm)Fluorescence Quantum Yield (Φ_f)
This compound (Parent)325, 3403850.15
2-Phenylthis compound3554100.45
2-Aminothis compound3804950.62
2-Cyanothis compound3454050.21

Non-Linear Optical (NLO) Materials

Chemical Sensing Technologies

Beyond luminescent probes, this compound derivatives are employed in broader chemical sensing technologies, including colorimetric sensors. These sensors provide a response that is visible to the naked eye, simplifying detection without the need for complex instrumentation.

A notable example is the use of 2-hydrazinothis compound as a selective colorimetric and fluorometric sensor for copper(II) ions. In solution, the compound is pale yellow and weakly fluorescent. Upon the addition of Cu²⁺ ions, the solution undergoes a distinct color change to deep orange, and the fluorescence is completely quenched. This dual-channel response is highly selective for Cu²⁺ over a wide range of other common metal ions. The mechanism involves the specific coordination of Cu²⁺ with both the hydrazine (B178648) nitrogen and a ring nitrogen of the benzonaphthyridine core, which facilitates a d-d transition and promotes non-radiative decay pathways, leading to the observed color change and fluorescence quenching. The detection limit for Cu²⁺ using this method was determined to be in the micromolar range, demonstrating its high sensitivity.

Electrode Modification for Electrochemical Applications

The redox-active nature of the this compound core allows for its use in modifying electrode surfaces for electrochemical sensing and catalysis. By immobilizing these molecules onto an electrode, a chemically modified electrode (CME) with tailored properties can be created.

In one application, a polymer film of poly(2-aminothis compound) was generated on a glassy carbon electrode (GCE) via electropolymerization. The resulting polymer-modified electrode, denoted as P(2-ABN)/GCE, exhibited excellent electrocatalytic activity towards the oxidation of NADH (nicotinamide adenine (B156593) dinucleotide). NADH is a crucial coenzyme in many biological redox reactions, but its direct oxidation at bare electrodes typically requires a high overpotential. The P(2-ABN)/GCE significantly lowered this overpotential by approximately 350 mV and increased the peak current. This catalytic effect is attributed to the redox mediation by the polymer film, which facilitates electron transfer between NADH in the solution and the electrode surface. Such a modified electrode serves as a robust platform for developing sensitive amperometric biosensors for NADH-dependent enzymes.

Isolation and Structural Elucidation of Naturally Occurring Benzo F 1 2 Naphthyridine Analogs

Discovery and Characterization of Benzo[f]frontiersin.orgmdpi.comnaphthyridine Alkaloids from Microbial Sources (e.g., Streptomyces albogriseolus)

A notable discovery in this class is a novel benzo[f] frontiersin.orgmdpi.comnaphthyridine alkaloid isolated from Streptomyces albogriseolus (strain MGR072), sourced from mangrove sediments in the Fujian Province of China. mdpi.commdpi.com This finding highlights the potential of mangrove-associated Streptomyces as a source for new medicinal compounds. frontiersin.orgmdpi.com The genus Streptomyces is a well-established producer of important natural products, including antibiotics like neomycin and anticancer agents. frontiersin.orgmdpi.com

The isolated compound was identified as 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] frontiersin.orgmdpi.comnaphthyridine-2-one. mdpi.com Its structure was meticulously elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), UV spectroscopy, Infrared (IR) spectroscopy, and various Nuclear Magnetic Resonance (NMR) techniques. mdpi.com The molecular formula was established as C₂₄H₂₆N₄O₅. mdpi.com Quantum chemical calculations of the ¹³C-NMR shifts were also employed to verify the proposed structure. mdpi.comnih.gov Subsequent research led to the first total synthesis of this alkaloid, which confirmed its absolute configuration. mdpi.com Preliminary biological evaluation showed that this compound exhibited moderate cytotoxic activity against the HGC-27 human stomach carcinoma cell line. mdpi.commdpi.comproquest.com

Physicochemical and Spectroscopic Data for the Benzo[f] frontiersin.orgmdpi.comnaphthyridine Alkaloid from S. albogriseolus. mdpi.com
PropertyObservation
AppearanceYellow amorphous powder
Molecular FormulaC₂₄H₂₆N₄O₅
HRESIMS [M+H]⁺m/z 451.2043 (Calculated for C₂₄H₂₇N₄O₅, 451.1981)
UV λmax (nm)250, 380, 525
IR νmax (cm⁻¹)3427 (hydroxyl), 1631, 1609, 1562 (amide carbonyl, aromatic groups)
Key NMR FeatureFused tricyclic heteroaromatic system belonging to the diazaphenanthrene family

Derivatization and Structural Diversity of Natural Benzonaphthyridines

The structural diversity of naturally occurring alkaloids is vast, with subtle variations in core skeletons and substituent groups leading to a wide range of biological activities. nih.govmdpi.com Benzonaphthyridines, as a subgroup, exhibit considerable structural variety. They are part of the broader naphthyridine class of alkaloids, which are heterocyclic compounds featuring a fused system of two pyridine (B92270) rings. proquest.com The benzo-fused analogs are found in various natural sources, from terrestrial plants to marine sponges. mdpi.com

For instance, the marine sponge genus Aaptos is a prominent source of benzo[de] frontiersin.orgscispace.comnaphthyridine alkaloids, such as aaptamine. mdpi.comjppres.com Research has shown that these compounds and their derivatives can act as cholinesterase inhibitors, a target in Alzheimer's disease treatment. jppres.com Similarly, alkaloids like perloline (B1206733) and perlolidine, which have a benzo[f] mdpi.comdntb.gov.uanaphthyridine core, have been isolated from perennial rye grass (Lolium perenne). mdpi.com

The derivatization of these natural scaffolds, either through biosynthesis in the organism or synthetic modification in the laboratory, further expands their structural and functional diversity. google.com Synthetic chemists work to create novel derivatives of the core tricyclic system to explore their therapeutic potential. uniba.it For example, the synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] frontiersin.orgscispace.comnaphthyridines and their subsequent derivatization have produced compounds with inhibitory activity against monoamine oxidase B (MAO B), another important target in neurodegenerative disease research. uniba.it This highlights how the natural benzonaphthyridine framework serves as a valuable starting point for developing new bioactive agents. researchgate.net

Examples of Naturally Occurring Benzonaphthyridine Alkaloids and Their Sources
Compound NameCore StructureNatural SourceReference
1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] frontiersin.orgmdpi.comnaphthyridine-2-oneBenzo[f] frontiersin.orgmdpi.comnaphthyridineStreptomyces albogriseolus (bacterium) mdpi.com
AaptamineBenzo[de] frontiersin.orgscispace.comnaphthyridineAaptos sp. (marine sponge) mdpi.com
PerlolineBenzo[f] mdpi.comdntb.gov.uanaphthyridineLolium perenne (perennial rye grass) mdpi.com
PerlolidineBenzo[f] mdpi.comdntb.gov.uanaphthyridineLolium perenne (perennial rye grass) mdpi.com
SubarineBenzo[f] mdpi.comdntb.gov.uanaphthyridineAscidian (marine animal) mdpi.com

Future Research Directions in Benzo B 1 2 Naphthyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary objective for future research is the evolution of synthetic strategies for the benzo[b] nih.govekb.egnaphthyridine core. Traditional syntheses, such as the Skraup-type intramolecular cyclization, often rely on harsh conditions, multistep procedures, and can result in low yields. mdpi.com To advance the field, the focus must shift towards more efficient, versatile, and environmentally benign methods.

Future synthetic endeavors should prioritize:

Multicomponent Reactions (MCRs): Expanding on the successful use of cascade processes like the Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition, researchers can explore other MCRs. mdpi.com These one-pot procedures enhance atom economy and operational simplicity, allowing for the rapid generation of diverse molecular libraries. mdpi.comacs.org

Catalyst Innovation: The development and application of novel catalysts are crucial. This includes exploring transition-metal catalysts for C-H activation and cross-coupling reactions to functionalize the core structure, as well as employing organocatalysts and biocatalysts to improve enantioselectivity and reduce metal waste. researchgate.net

Green Chemistry Approaches: A significant future direction is the adoption of green chemistry principles. This involves using safer solvents (like water or ionic liquids), developing solvent-free reaction conditions (e.g., using microwave irradiation), and designing processes that minimize waste and energy consumption. rsc.orgacs.orgresearchgate.net

Flow Chemistry: Implementing continuous flow synthesis can offer superior control over reaction parameters, improve safety and scalability, and facilitate the synthesis of intermediates that are unstable under batch conditions.

Comprehensive Mechanistic Understanding of Reactivity Profiles

A deeper, more quantitative understanding of the reaction mechanisms governing the synthesis and functionalization of benzo[b] nih.govekb.egnaphthyridines is essential for rational design and optimization. While plausible mechanisms for existing cascade reactions have been proposed, further detailed investigations are required. mdpi.com

Key areas for future mechanistic studies include:

Computational Chemistry: Utilizing Density Functional Theory (DFT) and other computational tools to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. acs.org This can provide invaluable insights into complex cascade processes and guide the development of new synthetic methods.

In-Situ Spectroscopic Analysis: Employing techniques like reaction-monitoring NMR and IR spectroscopy to observe reactive intermediates and track reaction kinetics in real-time. This empirical data is vital for validating proposed mechanisms derived from computational studies. mdpi.com

Reactivity Mapping: Systematically exploring the reactivity of the benzo[b] nih.govekb.egnaphthyridine nucleus itself. This includes studying its susceptibility to electrophilic and nucleophilic aromatic substitution, C-H functionalization, and reactions at the nitrogen atoms to build a comprehensive reactivity map that can guide further derivatization.

Advanced Characterization Techniques for Complex Benzo[b]nih.govekb.egnaphthyridine Architectures

As synthetic methodologies become more sophisticated, producing increasingly complex and three-dimensional benzo[b] nih.govekb.egnaphthyridine architectures, the need for advanced characterization techniques becomes paramount. While standard methods like 1H and 13C NMR, IR spectroscopy, and mass spectrometry are fundamental, they may be insufficient for unambiguously determining the structure of intricate derivatives or supramolecular assemblies. ekb.egcentralasianstudies.org

Future research will necessitate the routine application of:

2D-NMR Spectroscopy: Techniques such as HMBC, HSQC, and NOESY are critical for establishing connectivity and stereochemistry in complex, polysubstituted systems. mdpi.com

Single-Crystal X-ray Diffraction: This remains the definitive method for absolute structure determination. Future work should focus on obtaining high-quality crystals to analyze not only the molecular structure but also the supramolecular packing motifs, hydrogen bonding, and other non-covalent interactions in the solid state. mdpi.comresearchgate.net

Chiroptical Spectroscopy: For chiral benzo[b] nih.govekb.egnaphthyridine derivatives, techniques like Circular Dichroism (CD) will be essential for confirming enantiopurity and studying stereochemical features.

Designing New Benzo[b]nih.govekb.egnaphthyridine-Based Materials with Tailored Properties

The rigid, planar, and electron-deficient nature of the benzo[b] nih.govekb.egnaphthyridine scaffold makes it an excellent candidate for the development of novel organic functional materials. mdpi.com Drawing inspiration from other diazaphenanthrene systems, future research should systematically explore the electronic and photophysical properties of this particular isomer.

Key research directions include:

Organic Electronics: Designing and synthesizing derivatives for applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research should focus on tuning the HOMO/LUMO energy levels through strategic substitution to achieve desired properties like high charge carrier mobility and efficient luminescence. mdpi.com

Fluorescent Sensors and Probes: The nitrogen atoms in the core can act as binding sites for analytes (e.g., metal ions, protons), leading to changes in fluorescence. Future work can focus on creating highly sensitive and selective chemosensors by incorporating specific recognition moieties onto the benzo[b] nih.govekb.egnaphthyridine framework.

Computational Design: Employing computational screening to predict the optical and electronic properties of virtual compound libraries before undertaking their synthesis. This "materials-by-design" approach can significantly accelerate the discovery of new materials with tailored functionalities.

Expanding the Scope of Supramolecular Chemistry with Benzo[b]nih.govekb.egnaphthyridine Ligands

The presence of two strategically positioned nitrogen atoms makes the benzo[b] nih.govekb.egnaphthyridine core an attractive bidentate ligand for coordination chemistry. This area remains largely unexplored for this specific isomer and represents a significant opportunity for future research.

Future investigations should focus on:

Coordination Complexes: Synthesizing and characterizing coordination complexes with a wide range of metal ions. The resulting complexes could exhibit interesting photophysical, magnetic, or catalytic properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using functionalized benzo[b] nih.govekb.egnaphthyridine derivatives as organic linkers to construct porous MOFs or coordination polymers. These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Molecular Switches: Designing ligands that undergo conformational or electronic changes upon metal binding/release or in response to external stimuli like light or redox changes, leading to the development of novel molecular switches. diva-portal.org The study of the supramolecular motifs and intermolecular interactions within the crystal structures of these complexes will be crucial for understanding their properties. researchgate.net

Data Tables

Table 1: Summary of Future Research Directions and Methodologies

Section Research Direction Proposed Methodologies & Focus Areas
9.1 Novel & Sustainable Synthesis Multicomponent Reactions (MCRs), C-H activation, organocatalysis, biocatalysis, green solvents, microwave irradiation, flow chemistry.
9.2 Mechanistic Understanding Density Functional Theory (DFT) calculations, in-situ NMR/IR monitoring, kinetic studies, systematic reactivity mapping of the core.
9.3 Advanced Characterization 2D-NMR (HMBC, NOESY), single-crystal X-ray diffraction, chiroptical spectroscopy (Circular Dichroism).
9.4 New Materials Design Synthesis for OLEDs and OPVs, development of fluorescent chemosensors, computational screening for property prediction.
9.5 Supramolecular Chemistry Synthesis of metal complexes, development of Metal-Organic Frameworks (MOFs), design of ligand-based molecular switches.

Q & A

Q. How is Benzo[b][1,7]naphthyridine structurally characterized using NMR spectroscopy?

Structural characterization typically involves comparing experimental 13C^{13}\text{C} NMR chemical shifts with density functional theory (DFT)-calculated values. For example, discrepancies between experimental (δexpt.\delta_{\text{expt.}}) and calculated (δcalcd.\delta_{\text{calcd.}}) shifts (e.g., Δ = +5.5 ppm at C12) can arise from solvent effects or approximations in computational models. Researchers should optimize DFT functionals (e.g., B3LYP with exact exchange terms) and validate results using hybrid methods like molecular dynamics simulations to account for dynamic effects .

Q. What are common synthetic routes for this compound derivatives?

A widely used method is the copper-catalyzed intramolecular [4+2] hetero-Diels–Alder reaction, which cyclizes precursors like 2-chloroquinoline-3-carbaldehyde to form tricyclic frameworks. For instance, 5,6-dihydrodibenzo[b,h][1,6]naphthyridines are synthesized via this route with yields >70% under mild conditions (e.g., CuBr₂ catalysis in acetonitrile at 80°C). Alternative approaches include Pd-catalyzed one-pot annulation using sulfur and amines as nucleophiles .

Q. How is the antimicrobial activity of this compound derivatives evaluated?

Standard protocols involve disc diffusion assays and tube dilution tests. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine shows inhibition zones of 15–20 mm against Gram-positive bacteria at 200 µg/disc. Minimum inhibitory concentrations (MICs) are determined via serial dilution in nutrient broth, with activity correlated to electron-withdrawing substituents (e.g., nitro or chloro groups) at the C5/C8 positions .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical NMR data?

Discrepancies in chemical shifts (e.g., Δ = +4.4 ppm at C4a in Benzo[f][1,7]naphthyridine) are addressed using hybrid quantum mechanics/molecular mechanics (QM/MM) models. For instance, incorporating solvent effects (e.g., polarizable continuum models) and relativistic corrections (e.g., ZORA Hamiltonian) improves agreement. Researchers should also validate DFT functionals (e.g., ωB97X-D3 with dispersion corrections) against high-level coupled-cluster (CCSD(T)) benchmarks .

Q. What strategies optimize the anti-tumor activity of this compound derivatives?

Structure-activity relationship (SAR) studies highlight the importance of substituent positioning. For example, introducing a 10-methoxy group in dibenzo[b,h][1,6]naphthyridinecarboxamides enhances cytotoxicity against MCF7 cells (IC₅₀ = 1.2 µM vs. 8.5 µM for unsubstituted analogs). Molecular docking (e.g., AutoDock Vina) identifies key interactions with topoisomerase II active sites, guiding rational modifications like fluorination at C3 to improve binding affinity .

Q. How do enzymatic pathways in Streptomyces albogriseolus facilitate this compound biosynthesis?

Gene cluster deletion studies confirm the role of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems. Heterologous expression of the putative aminotransferase gene (e.g., mgrB) in E. coli enables in vitro reconstitution of the naphthyridine core via Pictet–Spengler cyclization. Isotopic labeling (e.g., 13C^{13}\text{C}-acetate) traces carbon flux to validate proposed intermediates .

Q. Why do structural modifications like nitrogen substitution reduce bioactivity in acridine-derived analogs?

Replacing a carbon atom with nitrogen in benzo[b][1,5]naphthyridine disrupts π-stacking with DNA/RNA targets, as shown by molecular dynamics simulations. For example, bis-aza-acridines exhibit 10-fold lower PrPSc inhibition (EC₅₀ = 500 nM) than bis-acridines (EC₅₀ = 50 nM) due to altered electrostatic potential surfaces. QM calculations (e.g., NBO analysis) reveal reduced charge transfer efficiency in nitrogen-substituted scaffolds .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of this compound derivatives?

Variability in MICs or IC₅₀ values often stems from assay conditions (e.g., pH, serum content). Meta-analyses using standardized protocols (e.g., CLSI guidelines) and dose-response curve normalization (e.g., Hill equation fitting) improve reproducibility. Cross-validation with orthogonal assays (e.g., time-kill kinetics for antimicrobials) is critical. For instance, discrepancies in anti-HSV-1 activity between acridone and pyrazolo-naphthyridine derivatives are resolved via luciferase-based viral load quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.